1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one
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Overview
Description
1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features both pyridine and imidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Known for their antimicrobial and antiviral activities.
Imidazole derivatives: Commonly used in antifungal and anticancer treatments.
Uniqueness
What sets 1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone apart is its dual functionality, combining the properties of both pyridine and imidazole rings. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
88723-31-3 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
1-[2-(2-pyridin-4-ylethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C12H14N4O/c1-9(17)11-8-15-12(16-11)14-7-4-10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H2,14,15,16) |
InChI Key |
OLYNRIVNONHTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)NCCC2=CC=NC=C2 |
Origin of Product |
United States |
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